4-Benzyloxy-3-ethyl-phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
188112-41-6 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-ethyl-4-phenylmethoxyphenol |
InChI |
InChI=1S/C15H16O2/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 |
InChI Key |
CSPZJLFSSIGRSK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |
Synonyms |
4-Benzyloxy-3-ethyl-phenol |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Benzyloxy 3 Ethyl Phenol and Its Structural Analogues
Strategies for the Construction of the Benzyloxy-Phenol Core
The formation of the benzyl (B1604629) aryl ether is a critical step, achievable through several classic and modern organic reactions.
The most common and direct method for forming the benzyloxy-phenol core is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, attacking an electrophilic benzyl halide (e.g., benzyl chloride or benzyl bromide). wikipedia.orgyoutube.com
The reaction typically involves deprotonating a phenol (B47542) with a suitable base to form the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in polar aprotic solvents like dimethylformamide (DMF), acetone, or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com The choice of a primary halide, such as benzyl chloride, is crucial as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway. wikipedia.org Recent advancements have explored greener methodologies, such as using surfactants in aqueous media to facilitate the reaction. researchgate.net
A key challenge in the alkylation of phenols is the competition between O-alkylation (ether formation) and C-alkylation (attachment of the alkyl group directly to the aromatic ring). The reaction conditions, particularly the choice of solvent, can influence the selectivity. Polar aprotic solvents generally favor the desired O-alkylation. francis-press.com
| Phenolic Substrate | Benzylating Agent | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| Phenol | Benzyl chloride | K₂CO₃ | Acetone | Reflux |
| 4-Hydroxyphenol (Hydroquinone) | Benzyl bromide | NaOH | Ethanol/Water | Room Temp to Reflux |
| Substituted Phenols | Benzyl chloride | NaH | THF/DMF | 0 °C to Room Temp |
| 4-Hydroxybenzoic acid | Benzyl chloride | K₂CO₃ | Aqueous (with surfactant) | Heating |
An alternative to the base-mediated Williamson synthesis involves reductive pathways. While direct reductive benzylation is less common, related concepts can be applied. For instance, benzoquinones can be reduced to hydroquinones. researchgate.netnih.gov A synthetic strategy could involve the benzylation of a protected hydroquinone (B1673460) derivative followed by selective deprotection and other functional group manipulations. This multi-step approach can offer advantages in complex syntheses where chemoselectivity is paramount.
Rearrangement reactions are fundamental in organic synthesis and can be used to isomerize benzyl aryl ethers. While these reactions often lead to C-benzylated products rather than the desired O-benzyl ether, understanding them is crucial as they represent potential side reactions or alternative synthetic pathways.
Fries Rearrangement : The classic Fries rearrangement involves the Lewis acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgbyjus.com A variant, the photo-Fries rearrangement, proceeds through a radical mechanism and can be applied to aryl ethers. wikipedia.orgproquest.com This photoreaction can yield ortho- and para-rearranged products, where the benzyl group migrates from the oxygen to a carbon on the aromatic ring. proquest.com
Claisen Rearrangement : The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement typically associated with allyl aryl ethers. wikipedia.orgacs.org The analogous reaction with benzyl vinyl ethers, known as the Benzyl-Claisen rearrangement, has been investigated and proceeds through a concerted transition state. uq.edu.aursc.org While not directly applicable to forming the target benzyloxy ether from a different precursor, it highlights the thermal and photochemical reactivity of such systems. researchgate.net
Introduction of the Ethyl Moiety
Once the benzyloxy-phenol core is established, or by starting with an appropriate precursor, the ethyl group must be introduced onto the aromatic ring.
The direct introduction of an ethyl group onto the 4-benzyloxyphenol ring can be achieved via the Friedel-Crafts alkylation reaction. wikipedia.orgmt.com This electrophilic aromatic substitution involves reacting the aromatic ring with an alkylating agent, such as ethyl halide or ethene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com
However, this method presents significant challenges:
Regioselectivity : The benzyloxy (-OBn) and hydroxyl (-OH) groups are ortho-, para-directing activators. In 4-benzyloxyphenol, the positions ortho to the benzyloxy group (positions 3 and 5) are activated. Achieving selective ethylation at the 3-position without substitution at the 5-position can be difficult. orgsyn.orgresearchgate.net
Polyalkylation : The product, 4-benzyloxy-3-ethyl-phenol, is more activated than the starting material due to the presence of the electron-donating ethyl group, making it susceptible to further alkylation. youtube.comyoutube.com
Rearrangements : While less of a concern with a primary alkylating agent like an ethyl group, carbocation rearrangements can occur with longer-chain alkyl halides. youtube.com
Specialized catalysts, such as aluminum thiophenoxide, have been developed to promote selective ortho-alkylation of phenols. google.com
| Alkylation Type | Alkylating Agent | Catalyst | Key Challenges |
|---|---|---|---|
| Friedel-Crafts Alkylation | Ethyl chloride, Ethene | AlCl₃, FeCl₃, Zeolites | Polyalkylation, Regioselectivity (ortho vs. para) |
| Ortho-Selective Alkylation | Alkenes (e.g., 1-decene) | Re₂(CO)₁₀ | High temperatures, Catalyst cost |
| Alkylation with Alcohols | 2-Propanol | None (Supercritical H₂O) | Harsh conditions (673 K) |
A more controlled and often preferred strategy is a convergent synthesis. This approach begins with a phenol that already contains the ethyl group in the desired position. For the synthesis of this compound, a logical starting material would be 3-ethyl-4-hydroxyphenol or a related precursor like 3-ethyl-4-hydroxybenzaldehyde. nih.gov
The synthesis would proceed as follows:
Procurement or Synthesis of Precursor : Start with a commercially available or synthesized ethyl-substituted phenol, such as 4-ethylphenol (B45693) sigmaaldrich.com or a catechol derivative. google.com
Functional Group Manipulation (if needed) : The starting material may require chemical modification to install the hydroxyl group at the correct position (C4) relative to the ethyl group (C3).
Benzylation : The resulting 3-ethyl-substituted phenol is then subjected to benzylation using one of the etherification methods described in section 2.1.1, such as the Williamson ether synthesis. This step is generally high-yielding and avoids the regioselectivity problems associated with direct alkylation of the benzyloxy-phenol core.
This convergent pathway offers superior control over the final substitution pattern of the aromatic ring, making it a more robust and reliable method for synthesizing specifically substituted compounds like this compound.
Multi-Step Synthesis Pathways for Complex Analogues
The construction of complex analogues of this compound is a testament to the ingenuity of modern organic synthesis. These multi-step sequences are carefully orchestrated to achieve the desired molecular complexity.
The synthesis of structurally diverse analogues often begins with simpler, commercially available starting materials. A hallmark of these synthetic routes is the sequential transformation of functional groups to build complexity step-by-step. For instance, a common precursor, 2-(4-hydroxyphenyl)ethanol, can be protected with a benzyl group to form 2-(4-benzyloxyphenyl)ethanol. This protected intermediate can then undergo further reactions at the ethyl alcohol moiety before the final deprotection to reveal the phenolic hydroxyl group.
Functional group transformations can also be performed on more complex molecular scaffolds. For example, in the synthesis of verdazyl radicals, which are stable free radicals, functional groups like benzyloxy (OCH2Ph) and nitro (NO2) on a triphenyl-6-oxoverdazyl core can be manipulated. The benzyloxy group can be removed via palladium-catalyzed debenzylation, while a nitro group can be reduced to an amine using platinum catalysis vanderbilt.edu. These transformations allow for the introduction of new functionalities, such as amides or esters, onto the complex radical structure vanderbilt.edu. This highlights the principle of performing sequential reactions on a stable core to generate a library of analogues.
A generalized three-step synthesis of a para-terphenyl derivative, which includes a Diels-Alder reaction, isomerization, and dehydrogenation, showcases a planned sequence of reactions to build a complex aromatic system azom.com. Each step sets the stage for the next, ultimately leading to the desired complex product azom.com. This strategic approach is central to the synthesis of complex analogues of this compound.
Coupling reactions are powerful tools for forming carbon-carbon and carbon-oxygen bonds, enabling the connection of different molecular fragments. In the synthesis of analogues of this compound, benzyloxy-substituted phenolic intermediates are key building blocks in these reactions.
One of the most established methods for forming aryloxy phenols is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. For instance, 3-methoxyphenol (B1666288) can be coupled with 4-iodophenol (B32979) in the presence of a copper catalyst to form a diaryl ether nih.gov. The methoxy (B1213986) group can later be demethylated to yield the free phenol nih.gov. This strategy can be adapted to use benzyloxy-substituted phenols as coupling partners.
The Sonogashira coupling, a copper and palladium-catalyzed reaction, is another versatile method for forming carbon-carbon bonds between aryl halides and terminal alkynes. While typically used for C-C bond formation, variations of copper-catalyzed cross-coupling reactions can be used to synthesize biaryl compounds from phenols and aryl boronic acids nih.gov.
More recent advancements have focused on the oxidative coupling of phenols, which can be mediated by enzymes or chemical oxidants nih.govrsc.orgrsc.org. These reactions proceed through phenoxy radical intermediates and can lead to the formation of both C-C and C-O coupled dimers and polymers nih.govrsc.org. The regioselectivity of these couplings can be influenced by the substitution pattern on the phenol ring, with bulky ortho-substituents often favoring C-C bond formation rsc.org. The presence of a benzyloxy group on the phenolic intermediate would influence the electronic and steric properties, thereby directing the outcome of the coupling reaction.
| Coupling Reaction | Catalyst/Reagent | Bond Formed | Typical Substrates |
| Ullmann Condensation | Copper (e.g., CuI, CuBr) | C-O (Aryl-Aryl ether) | Aryl Halide, Phenol |
| Sonogashira Coupling | Palladium and Copper | C-C (Aryl-Alkyne) | Aryl Halide, Terminal Alkyne |
| Suzuki Coupling | Palladium (e.g., Pd(OAc)2) | C-C (Aryl-Aryl) | Aryl Halide, Arylboronic Acid |
| Oxidative Coupling | Enzymes (e.g., laccases), Chemical Oxidants | C-C or C-O | Phenols |
Esterification is a fundamental reaction for synthesizing derivatives of phenolic compounds, including analogues of this compound. This reaction introduces an ester functional group, which can modulate the biological and physical properties of the parent molecule.
Phenols are generally less reactive than alcohols in classical Fischer esterification with carboxylic acids youtube.com. Therefore, more reactive acylating agents are often employed. Acid chlorides, for example, react readily with phenols to form phenyl esters youtube.com. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. In some cases, the phenol is first converted to the more nucleophilic phenoxide salt before reaction with the acid chloride youtube.com.
The synthesis of the liquid crystal 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate provides a concrete example of esterification involving a benzyloxy-substituted phenol. In this multi-step synthesis, 4-benzyloxyphenol is reacted with 4-(4-n-dodecyloxybenzoyloxy)benzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to form the final ester product nih.gov. This demonstrates a common and effective method for ester formation under mild conditions.
Enzymatic esterification offers a green alternative to chemical methods. Lipases are commonly used to catalyze the esterification of phenolic compounds with various carboxylic acids, often with high selectivity and under mild reaction conditions. For example, eugenol, a phenolic compound, has been esterified with caprylic acid using Lipozyme TLIM as a catalyst medcraveonline.com.
| Esterification Method | Reagents | Key Features |
| Reaction with Acid Chloride | Phenol, Acid Chloride, Base | High reactivity, suitable for less reactive phenols. |
| DCC/DMAP Coupling | Phenol, Carboxylic Acid, DCC, DMAP | Mild conditions, high yields. |
| Enzymatic Esterification | Phenol, Carboxylic Acid, Lipase | Green chemistry, high selectivity. |
| Benzyne-Mediated | Carboxylic Acid, Alcohol, Benzyne Precursor | Mild, metal-free conditions. organic-chemistry.org |
In the multi-step synthesis of complex molecules, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The hydroxyl group of phenols is frequently protected during synthesis.
The benzyl group is a widely used protecting group for alcohols and phenols due to its stability under a variety of reaction conditions. organic-chemistry.orghighfine.com It is typically introduced via a Williamson ether synthesis, where the phenol is deprotonated with a base (e.g., NaH) and reacted with benzyl bromide or benzyl chloride. organic-chemistry.orghighfine.com For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions organic-chemistry.org.
The removal of the benzyl group, or deprotection, is most commonly achieved by catalytic hydrogenation. organic-chemistry.orghighfine.com Palladium on carbon (Pd/C) is a standard catalyst for this transformation, which cleaves the benzyl ether to regenerate the phenol and produces toluene (B28343) as a byproduct organic-chemistry.orgjk-sci.com. This method is clean and efficient. In molecules containing other reducible functional groups, such as alkenes or alkynes, selective debenzylation can be achieved using transfer hydrogenation with a hydrogen donor like 1,4-cyclohexadiene (B1204751) organic-chemistry.orgjk-sci.com.
Other methods for benzyl ether cleavage include treatment with strong acids, although this is limited to acid-stable substrates, or oxidative methods organic-chemistry.org. For instance, p-methoxybenzyl (PMB) ethers, a related protecting group, are often cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) organic-chemistry.orghighfine.com.
| Protecting Group | Introduction Method | Deprotection Method(s) |
| Benzyl (Bn) | Williamson Ether Synthesis (Base + BnBr/BnCl) | Catalytic Hydrogenation (H2, Pd/C) organic-chemistry.orghighfine.comjk-sci.com |
| p-Methoxybenzyl (PMB) | Williamson Ether Synthesis (Base + PMBCl) | Oxidative Cleavage (DDQ, CAN) highfine.com |
| Silyl Ethers (e.g., TBS, TIPS) | Silyl Chloride + Base (e.g., Imidazole) | Fluoride Ion (e.g., TBAF), Acid |
| Acetal (e.g., MOM, THP) | Corresponding Chloroether + Base or Acid Catalysis | Acidic Conditions |
The nitrile group is a versatile functional group that can be readily converted into other important functionalities, particularly primary amines. The reduction of a nitrile to a primary amine is a key transformation in the synthesis of many complex molecules.
Catalytic hydrogenation is an economical and widely used method for nitrile reduction. wikipedia.org Catalysts typically involve Group 10 metals such as Raney nickel, palladium, or platinum wikipedia.org. The reaction requires a source of hydrogen gas and proceeds under various pressures and temperatures to yield the corresponding primary amine wikipedia.org.
For laboratory-scale synthesis, chemical hydrides are often preferred. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that efficiently converts both aliphatic and aromatic nitriles to primary amines. libretexts.org The reaction involves the nucleophilic addition of hydride to the nitrile carbon, followed by an aqueous workup to liberate the amine libretexts.org. Other hydride reagents like diborane (B8814927) and sodium borohydride (B1222165) (often in the presence of a catalyst) can also be used wikipedia.org.
Interestingly, under certain conditions, the reduction of a nitrile can be stopped at the aldehyde stage. The use of diisobutylaluminium hydride (DIBAL-H) followed by an aqueous workup allows for the conversion of a nitrile to an aldehyde wikipedia.orglibretexts.org. This provides an alternative synthetic route from the nitrile functional group.
Reductive amination is a powerful and widely used method for the synthesis of amines. wikipedia.org This reaction involves the conversion of a carbonyl group (an aldehyde or ketone) to an amine via an intermediate imine, which is then reduced in situ. wikipedia.org This process can be used to introduce amino functionalities into analogues of this compound.
The reaction can be performed in a one-pot fashion where the carbonyl compound, an amine (or ammonia), and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. The conditions are typically neutral or weakly acidic to facilitate imine formation without degrading the reactants or products.
A notable application of this methodology is the reductive amination of phenols to produce cyclohexylamines. While this transforms the aromatic ring, it demonstrates the utility of this reaction on phenol-containing substrates. Nickel-catalyzed reductive amination of phenols with ammonia (B1221849) or amines can produce primary, secondary, or tertiary cyclohexylamines in good yields. rsc.orgresearchgate.netkuleuven.be The reaction pathway is thought to involve the initial hydrogenation of the phenol to a cyclohexanone (B45756) intermediate, which then undergoes amination and subsequent reduction researchgate.net.
A solvent-free reductive amination protocol has also been developed, for instance, in the reaction between benzaldehyde (B42025) and benzylamine. After formation of the imine, a solid mixture of p-toluenesulfonic acid (PTSA) and sodium borohydride (NaBH4) is used to effect the reduction to the corresponding dibenzylamine (B1670424) scribd.com. Such solvent-free methods are advantageous from a green chemistry perspective.
Halogenation and Subsequent Coupling Reactions (e.g., Sonogashira)
The functionalization of the aromatic ring of this compound and its analogues often begins with halogenation, a key step that introduces a reactive handle for subsequent carbon-carbon bond-forming reactions. Bromination, for instance, can be achieved using reagents like N-Bromosuccinimide (NBS). In a related synthesis, mono-O-benzylated resorcinol (B1680541) undergoes bromination with NBS to yield the corresponding brominated product nih.gov. This strategy is applicable for introducing a halogen atom, typically bromine or iodine, onto the phenol ring, which can then serve as a substrate for various cross-coupling reactions.
One of the most powerful of these is the Sonogashira coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne nih.gov. The reaction is typically catalyzed by a palladium complex, with a copper(I) species as a co-catalyst, and is carried out in the presence of an amine base organic-chemistry.org.
The general mechanism involves the palladium catalyst in a cycle of oxidative addition, transmetalation, and reductive elimination. For a halogenated analogue of this compound, the reaction would proceed as follows:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., iodo-4-benzyloxy-3-ethyl-phenol).
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne and the copper(I) co-catalyst, transfers the alkyne group to the palladium complex.
Reductive Elimination: The palladium(II) intermediate eliminates the final coupled product, regenerating the palladium(0) catalyst.
This methodology is highly versatile, allowing for the introduction of a wide array of alkyne-containing substituents onto the phenolic backbone, leading to diverse structural analogues. While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that can be performed under milder conditions organic-chemistry.org. Tandem reactions, where a Sonogashira coupling is followed by an intramolecular cyclization, are also used to synthesize more complex heterocyclic structures like substituted benzofurans from ortho-halophenols researchgate.net.
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of phenolic compounds to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency wjpmr.comjddhs.com.
Key green strategies applicable to the synthesis of this compound and its analogues include:
Use of Greener Solvents: A significant portion of waste in the pharmaceutical and chemical industries comes from traditional organic solvents jddhs.com. Replacing these with environmentally benign alternatives like water or using solvent-free reaction conditions is a primary goal. For instance, copper-free Sonogashira couplings have been successfully performed in water organic-chemistry.org.
Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often dramatically reducing reaction times from hours to minutes or seconds and thereby lowering energy consumption jddhs.comrjptonline.org.
Catalysis: The use of catalysts is a cornerstone of green chemistry as they increase reaction efficiency and selectivity, reducing the formation of byproducts jddhs.com. For example, the synthesis of 4-(benzyloxy)biphenyl, a structurally related ether, was intensified by using a multi-site phase-transfer catalyst (MPTC) combined with ultrasound irradiation (40kHz) niscpr.res.in. This method enhances the reaction rate under mild conditions niscpr.res.in.
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste jddhs.com.
An example of a green protocol involves the benzylation of phenols. While traditional methods might use harsh bases, palladium-catalyzed methods have been developed that proceed under neutral conditions, generating only volatile byproducts organic-chemistry.org. Another approach utilizes a low-cost basic metal oxide catalyst like magnesium oxide for the vapor-phase benzylation of phenols, which shows high selectivity for the desired product with minimal byproducts google.com.
Optimization of Reaction Conditions and Yields
Maximizing the yield of this compound requires careful optimization of reaction parameters. The O-benzylation of the parent phenol is a critical step, and its efficiency can be influenced by several factors.
Studies on the benzylation of phenol with benzyl alcohol have shown that the following parameters are crucial for optimizing the yield researchgate.net:
Temperature: Increasing the reaction temperature generally leads to a higher product yield.
Molar Ratio of Reactants: The yield can be improved by adjusting the molar ratio of the phenol to the benzylating agent.
In one documented synthesis of a related compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, the esterification reaction between 4-(4-n-dodecyloxybenzoyloxy)benzoic acid and 4-benzyloxyphenol was optimized. The reaction, which used N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst in dry dichloromethane (B109758) at room temperature, proceeded for 24 hours to give a 76% yield after purification nih.gov.
The table below illustrates the effect of varying reaction parameters on the yield of benzylated phenols, based on generalized findings from optimization studies.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |
| Temperature | 120°C | 85 | 140°C | 94 |
| Molar Ratio (Phenol:Alcohol) | 4:1 | 88 | 6:1 | 96 |
| Catalyst Amount (% wt) | 2% | 81 | 5% | 95 |
| Reaction Time | 2h | 93 | 4h | 95 |
This table is illustrative, compiled from general findings on the optimization of phenol benzylation, such as those discussed in studies using sulfuric acid as a catalyst researchgate.net.
Stereochemical Control and Enantioselective Synthesis for Chiral Analogues
For structural analogues of this compound that contain chiral centers, controlling the stereochemistry is essential, as different enantiomers can exhibit distinct biological activities . Enantioselective synthesis aims to produce a single enantiomer in high excess.
Several modern strategies are employed to achieve stereochemical control:
Asymmetric Catalysis: This is a highly effective method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product . Chiral transition metal complexes, for example, are widely used to induce high enantioselectivity in a variety of chemical transformations .
Organocatalysis: This approach uses small, chiral organic molecules as catalysts. Proline and its derivatives, for instance, have proven effective in producing chiral building blocks for the pharmaceutical industry under mild conditions .
Biocatalysis: This method utilizes enzymes or whole microbial cells to catalyze reactions with exceptional stereoselectivity . Since enzymes are inherently chiral, they can perform transformations that are difficult to achieve with conventional chemical methods, often under mild, environmentally friendly conditions .
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed. For example, 8-phenylmenthol has been used as a chiral auxiliary in the asymmetric synthesis of benzilic acid analogues researchgate.net.
These methods can be applied to reactions such as alkylations, reductions, or additions to the aromatic ring or side chains of phenolic precursors to create specific stereoisomers of chiral analogues, which is a critical step in the development of new therapeutic agents nih.gov.
Elucidation of Chemical Reactivity and Derivatization Strategies
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a dominant feature of 4-Benzyloxy-3-ethyl-phenol, profoundly influencing its chemical properties. This group imparts weak acidity to the molecule, significantly more so than aliphatic alcohols, due to the resonance stabilization of the resulting phenoxide anion. fiveable.me The negative charge on the oxygen atom can be delocalized across the aromatic ring, which stabilizes the conjugate base and thus increases the acidity. fiveable.mefiveable.me
The hydroxyl group is also a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.orglumenlearning.com In the case of this compound, the para position is blocked by the benzyloxy group, meaning electrophilic attack is directed to the positions ortho to the hydroxyl group. The presence of the hydroxyl group makes the aromatic ring significantly more nucleophilic and reactive than benzene (B151609) itself. lumenlearning.comyoutube.com
Furthermore, the phenolic hydroxyl group can act as a nucleophile in various reactions. fiveable.me For instance, it can react with acyl halides or anhydrides to form esters, a common derivatization strategy. It can also undergo O-alkylation to form other ether derivatives. The polarity and hydrogen-bonding capability of this group are also key determinants of the molecule's physical properties and interactions. fiveable.me Oxidation of the phenol (B47542) moiety can lead to the formation of quinone-type structures, a transformation that can be achieved using various oxidizing agents. libretexts.org
| Reaction Type | Reagents/Conditions | Product Type |
| Acid-Base | Base (e.g., NaOH) | Phenoxide salt |
| Esterification | Acyl halide, Anhydride | Phenyl ester |
| Ether Synthesis (Williamson) | Alkyl halide, Base | Aryl ether |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | Substituted phenol |
| Oxidation | Oxidizing agent (e.g., Fremy's salt) | Quinone |
Reactivity of the Benzylic Ether Linkage
The benzyloxy group in this compound consists of a benzyl (B1604629) group linked to the phenolic ring via an ether bond. This benzylic ether linkage has characteristic reactivity, most notably its susceptibility to cleavage under various conditions. researchgate.net This reaction is often employed as a deprotection strategy in organic synthesis, where the benzyl group serves as a protecting group for the phenol. wikipedia.org
Cleavage of the C-O ether bond can be achieved through strong acids like HBr or HI. libretexts.org The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. Given the stability of the benzyl carbocation, an Sₙ1 pathway is often favored for benzylic ethers. wikipedia.orglibretexts.org Catalytic hydrogenation is another common method for cleaving benzyl ethers, typically using a palladium catalyst (Pd/C) and a hydrogen source. This method is generally mild and selective.
The ether linkage itself is relatively unreactive towards many reagents, which is why benzyl groups are effective protecting groups. libretexts.org However, the benzylic C-H bonds of the benzyl group exhibit enhanced reactivity due to the stabilization of the resulting benzyl radical by the adjacent aromatic ring. wikipedia.org
| Cleavage Method | Reagents/Conditions | Products |
| Acidic Cleavage | HBr, HI | 4-ethylcatechol and Benzyl halide |
| Catalytic Hydrogenolysis | H₂, Pd/C | 4-ethylcatechol and Toluene (B28343) |
Transformations Involving the Ethyl Substituent
The ethyl group attached to the phenolic ring is an alkyl substituent that influences the ring's reactivity and can itself be a site for chemical modification. As an electron-donating group, the ethyl substituent activates the aromatic ring towards electrophilic substitution, reinforcing the activating effect of the hydroxyl group. msu.eduuobaghdad.edu.iq It directs incoming electrophiles to the ortho and para positions relative to itself. uobaghdad.edu.iq
The ethyl group itself can undergo transformations, primarily at the benzylic-like position (the carbon atom attached to the aromatic ring). This position is susceptible to free-radical halogenation, for example, with bromine in the presence of light. uobaghdad.edu.iq Oxidation of the ethyl group is also a possible transformation. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the alkyl side chain of an aromatic ring to a carboxylic acid group. wikipedia.org
| Reaction Type | Reagents/Conditions | Product Type |
| Free-Radical Halogenation | Br₂, UV light | 1-(Bromoethyl)-4-benzyloxy-phenol |
| Side-Chain Oxidation | KMnO₄, heat | 4-Benzyloxy-3-carboxy-phenol |
Synthesis of Structural Analogues and Derivatives
The synthesis of analogues and derivatives of this compound can be approached by modifying its core structural features. kib.ac.cnresearchgate.net These strategies are essential for exploring structure-activity relationships in medicinal chemistry and materials science.
The benzyloxy group can be readily modified to generate a range of analogues. One approach is to use substituted benzyl halides in the initial synthesis, which involves the benzylation of the corresponding catechol derivative. mdpi.comnih.gov This allows for the introduction of various substituents onto the benzyl ring, such as halogens, alkyl groups, or alkoxy groups. mdpi.com These modifications can fine-tune the electronic and steric properties of the molecule.
Alternatively, the existing benzyl group can be removed (debenzylation) and replaced with other functional groups. researchgate.net For example, after debenzylation to reveal the free hydroxyl group, subsequent reaction with different alkyl or aryl halides can yield a diverse library of ether derivatives.
The phenolic ring of this compound is activated towards electrophilic aromatic substitution by both the hydroxyl and ethyl groups. msu.eduuobaghdad.edu.iq This allows for the introduction of additional substituents onto the ring. The directing effects of the existing groups will determine the position of the new substituent. The hydroxyl group is a strong ortho, para-director, while the ethyl group is a weaker ortho, para-director. libretexts.orguobaghdad.edu.iq Considering the substitution pattern, further electrophilic attack is most likely to occur at the positions ortho to the powerful hydroxyl group.
Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) will significantly alter the chemical properties of the resulting analogue. fiveable.melumenlearning.comopenstax.org For example, nitration or halogenation would introduce EWGs, decreasing the nucleophilicity of the ring and increasing the acidity of the phenol. lumenlearning.com Conversely, further alkylation would introduce EDGs, enhancing the ring's reactivity. msu.edu
| Substituent Type | Effect on Ring Reactivity | Effect on Phenolic Acidity |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Activating | Decreases |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Deactivating | Increases |
In the context of drug design, isosteric and bioisosteric replacements are powerful strategies for optimizing molecular properties. researchgate.netufrj.br The phenolic hydroxyl group, while often crucial for biological activity, can be prone to rapid metabolism. cambridgemedchemconsulting.com Therefore, replacing it with a bioisostere—a group with similar steric and electronic properties—can lead to improved pharmacokinetic profiles.
Examples of bioisosteric replacements for a phenol include groups like hydroxamic acids, N-acylsulfonamides, and certain five-membered heterocyclic rings such as thiazoles or pyrazoles. cambridgemedchemconsulting.comacs.org These groups can often mimic the hydrogen bonding capabilities of the hydroxyl group. cambridgemedchemconsulting.com
Scaffold hopping represents a more drastic modification, where the core phenolic scaffold is replaced with a completely different chemical structure that maintains the key pharmacophoric features. sci-hub.se This can lead to the discovery of novel classes of compounds with similar biological activities but potentially different selectivity profiles or physical properties.
Linker Modifications in Related Structures
While specific studies on linker modifications of this compound are not extensively documented, the principles of attaching linkers to structurally related phenolic compounds are well-established, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The phenolic hydroxyl group is a common and versatile handle for the covalent attachment of linkers.
In the context of PROTACs, which are bifunctional molecules that induce protein degradation, linkers are crucial for connecting a target protein-binding ligand to an E3 ligase-recruiting ligand. The phenolic hydroxyl group of a ligand can be alkylated with a linker precursor that contains a reactive group on the other end, such as a halide or a protected amine, which can then be used for further conjugation. For example, the hydroxyl group of 4-hydroxythalidomide, a common E3 ligase ligand, can be alkylated with compounds like tert-butyl bromoacetate (B1195939) to introduce a spacer ready for linker attachment. nih.gov
Similarly, in the design of other bioactive molecules, the phenolic oxygen can be connected to various linker motifs. For instance, in the synthesis of H3R ligands with antioxidant properties, the phenolic derivative 4-(3-(piperidin-1-yl)propoxy)phenol was connected to different dihaloalkanes to introduce linkers of varying lengths. mdpi.com This was achieved by reacting the phenol with the dihaloalkane in the presence of potassium carbonate in tetrahydrofuran. mdpi.com
The general strategy for linker attachment to a phenolic compound like this compound would first involve a decision on whether to utilize the phenolic hydroxyl group directly or to first deprotect the benzyloxy group. If the free phenol is desired, catalytic hydrogenation would be performed. mdpi.com The resulting 4-hydroxy-2-ethylphenol could then be subjected to O-alkylation with a bifunctional linker. For example, a reaction with a linker containing a terminal leaving group (e.g., a bromine) would yield an ether linkage between the phenol and the linker.
Alternatively, the benzyloxy group itself can be part of a larger linker strategy. In some complex syntheses, the benzyl group is not just a protecting group but an integral part of the final molecular architecture. Modifications to the benzyl ring or the methylene (B1212753) bridge could also be considered a form of linker modification, although this is less common for simple linker attachments.
The choice of linker is critical and depends on the desired properties of the final conjugate, such as solubility, stability, and the required distance between the connected molecular entities. Common linkers include polyethylene (B3416737) glycol (PEG) chains of varying lengths, alkyl chains, and more complex cleavable or non-cleavable linkers designed to release a payload under specific physiological conditions.
Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available data specifically for the chemical compound This compound to construct the detailed article as requested in the provided outline.
The existing research primarily focuses on the parent compound, 4-benzyloxyphenol , or other related derivatives where the ethyl group at the 3-position is absent or replaced by a different functional group (e.g., a methoxy (B1213986) group). For instance, studies on receptor binding affinities, enzyme inhibition, and modulation of signaling pathways have been conducted on 4-benzyloxyphenol and its more complex derivatives.
Attributing the findings from these related but structurally distinct compounds to this compound would be scientifically inaccurate. The presence and position of the ethyl group are critical structural features that would significantly influence the molecule's biological and chemical properties, including its interactions with receptors and enzymes.
Therefore, to adhere to the strict instruction of focusing solely on "this compound" and maintain scientific accuracy, the requested article cannot be generated at this time due to the lack of specific research findings for this particular compound.
Investigation of Molecular Interactions and Biological Target Engagement
Investigation of Potential Biological Pathways and Related Activities
The biological activities and potential therapeutic pathways of 4-Benzyloxy-3-ethyl-phenol are an area of growing research interest. While direct studies on this specific compound are limited, extensive investigation into structurally related benzyloxyphenol derivatives provides significant insight into its potential molecular interactions and biological target engagement. The presence of the benzyloxy group, in particular, is known to enhance the biological activity of phenolic compounds, partly by influencing properties like lipophilicity, which can improve bioavailability and interaction with cellular targets. researchgate.netleapchem.com Research indicates that benzyloxy-substituted molecules can exhibit enhanced anticancer and antibacterial properties. researchgate.net
Potential Anticancer and Antiproliferative Activities
A significant body of research points toward the potential of benzyloxyphenol scaffolds in the development of anticancer agents through various mechanisms.
Inhibition of the STAT3 Signaling Pathway:
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical target in cancer therapy due to its role in tumor cell proliferation, survival, metastasis, and drug resistance. researchgate.net Virtual screening has identified the benzyloxyphenyl-methylaminophenol scaffold as a novel inhibitor of STAT3. researchgate.net Subsequent design and synthesis of analogues have yielded compounds with potent inhibitory effects on the IL-6/STAT3 signaling pathway. For instance, in a study focused on developing more potent STAT3 inhibitors from a benzyloxyphenyl-methylaminophenol hit compound, derivatives demonstrated significant activity. researchgate.net Compound 4a from this series also showed potent antiproliferative activity against the MDA-MB-468 breast cancer cell line with an IC₅₀ value of 9.61 μM. researchgate.net
A very recent study further solidified the link between this scaffold and STAT3, showing that 4-(Benzyloxy)phenol (4-BOP) facilitates the clearance of mycobacteria in macrophages by inducing IL-35 production through a JAK1/STAT3-dependent pathway. nih.gov This highlights an immunomodulatory role tied to STAT3 signaling.
Table 1: Inhibitory Activity of Benzyloxyphenyl-methylaminophenol Derivatives against the IL-6/STAT3 Signaling Pathway
| Compound | Modifications | IC₅₀ (μM) researchgate.net |
|---|---|---|
| Hit Compound (1) | Base scaffold | >10 |
| Compound 4a | Analogue of hit compound | 7.71 |
| Compound 4b | Chloro group attached at C-3 in ring B | 1.38 |
Inhibition of Acetyl-CoA Carboxylase (ACC):
Acetyl-CoA carboxylase (ACC) is a key enzyme in the metabolism of fatty acids and is implicated in the development and progression of certain tumors. nih.gov A high-throughput virtual screening identified a potential ACC inhibitor, which served as a lead compound for a series of 4-phenoxy-phenyl isoxazoles derived from 4-(Benzyloxy)phenol . nih.govsemanticscholar.org These derivatives were evaluated for their inhibitory activity against the hACC1 enzyme and for their antiproliferative effects on various cancer cell lines. The research demonstrated that modifications to the benzyloxy group could enhance potency, and several derivatives exhibited strong cytotoxicity against cancer cells. nih.gov
Table 2: Biological Activity of Selected 4-Phenoxy-phenyl Isoxazole (B147169) Derivatives
| Compound | hACC1 Inhibitory IC₅₀ (nM) nih.gov | Antiproliferative IC₅₀ (μM) vs. A549 cells nih.gov | Antiproliferative IC₅₀ (μM) vs. HepG2 cells nih.gov | Antiproliferative IC₅₀ (μM) vs. MDA-MB-231 cells nih.gov |
|---|---|---|---|---|
| 6g | 99.8 | - | - | - |
| 6l | - | 0.22 | 0.26 | 0.21 |
Potential Antimicrobial and Antifungal Activity
The benzyloxyphenol scaffold is also associated with potential antimicrobial activities. Studies on azo dyes derived from 4-(Benzyloxy)phenol revealed significant in vitro activity against several bacterial species. researchgate.net Similarly, derivatives of 4-(Benzyloxy)thiophenol have demonstrated effective antibacterial properties, with minimal inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against various strains.
Other Potential Enzyme Inhibition
The versatility of the benzyloxyphenol structure is further demonstrated by its use as a scaffold for developing inhibitors of other key enzymes. For instance, derivatives have been synthesized and evaluated as inhibitors for:
BACE-1 (β-secretase): An enzyme implicated in Alzheimer's disease. openmedicinalchemistryjournal.com
Human Butyrylcholinesterase (hBChE): Another target for Alzheimer's disease therapeutics. rsc.org
Androgen Receptor (AR): Derivatives of 4-phenoxyphenol (B1666991) have been developed as antagonists for the androgen receptor, which is relevant in prostate cancer. nih.gov
These findings suggest that this compound could serve as a valuable building block for designing a wide range of specific enzyme inhibitors, leveraging the favorable properties conferred by the benzyloxyphenyl core.
Computational Chemistry and Cheminformatics in Compound Analysis
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Benzyloxy-3-ethyl-phenol, docking studies are crucial for identifying potential biological targets and understanding the structural basis of its activity.
Docking simulations involve placing the 3D structure of this compound into the binding site of a target protein. The process calculates the binding energy and identifies the most stable binding pose, known as the binding mode. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. For instance, the benzyloxy group can participate in hydrophobic interactions within the binding pocket, while the phenolic hydroxyl group can act as a hydrogen bond donor or acceptor. nih.govnih.gov
Studies on structurally related benzyloxy derivatives have demonstrated the utility of molecular docking in elucidating their mechanism of action. nih.govresearchgate.nettandfonline.com For example, in the investigation of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones as RORc inverse agonists, molecular docking was used to predict the binding mode and guide the structural optimization of the compounds. nih.govresearchgate.net The docking models for these derivatives revealed that the benzyloxy group occupies a hydrophobic pocket, contributing significantly to the binding affinity. nih.gov Similarly, docking studies of benzyloxy-3,4-dimethylcoumarin derivatives as monoamine oxidase (MAO) inhibitors showed that the benzyloxy group extends into the entrance cavity of the enzyme. nih.gov
In Silico Simulations of Binding Modes
Following molecular docking, in silico simulations, particularly molecular dynamics (MD) simulations, are often employed to study the stability of the ligand-protein complex and to refine the binding modes. MD simulations provide a dynamic view of the binding, showing how the ligand and protein move and interact over time.
For this compound, an MD simulation would start with the best-docked pose in the active site of a target protein. The simulation would then solve Newton's equations of motion for the atoms in the system, providing trajectories of their positions and velocities. This allows for the analysis of the stability of key interactions identified in the docking study. For example, the hydrogen bond between the phenolic hydroxyl group and a specific residue can be monitored throughout the simulation to assess its strength and persistence.
In studies of other benzyloxy-containing compounds, in silico simulations have been instrumental. For instance, simulations of novel hBChE inhibitors with a 4-benzyloxy-benzylamino chemotype helped to elucidate their binding modes within the enzyme. rsc.orgrsc.orgresearchgate.net These simulations confirmed the stability of the interactions predicted by docking and provided a more detailed understanding of the ligand's behavior in the binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scholarsresearchlibrary.com These models are valuable for predicting the activity of new compounds and for understanding which molecular properties are most important for activity.
For phenol (B47542) derivatives like this compound, QSAR studies have been widely used to predict their toxicity and other biological activities. scholarsresearchlibrary.comnih.govnih.gov These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). jst.go.jp The resulting QSAR models can identify which molecular fragments or properties of phenol derivatives contribute significantly to the observed biological effects. nih.gov For example, the toxicity of phenols has been shown to be significantly affected by the electronic features of the phenolic hydroxyl group. nih.gov
The general workflow for QSAR modeling includes data preparation, descriptor calculation, model building using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous model validation. nih.govresearchgate.net
Table 1: Common Molecular Descriptors in QSAR Studies of Phenol Derivatives
| Descriptor Class | Examples | Relevance to Biological Activity |
| Lipophilic | logP, Hydrophobicity | Influences membrane permeability and transport to the target site. nih.gov |
| Electronic | Dipole moment, Partial charges, Electrophilicity index | Governs electrostatic interactions with the target and chemical reactivity. nih.govthescipub.com |
| Steric/Topological | Molecular weight, Molar refractivity, Connectivity indices | Describes the size and shape of the molecule, affecting the fit into the binding site. nih.gov |
| Quantum Chemical | HOMO/LUMO energies, Hardness, Chemical potential | Provides insights into the molecule's reactivity and ability to participate in charge transfer. nih.gov |
This table is a representation of typical descriptors and their importance in QSAR studies of phenolic compounds.
Prediction of Molecular Properties Relevant to Biological Activity
The ability of a compound to cross the blood-brain barrier (BBB) and enter the central nervous system is a key consideration for drugs targeting the CNS. Computational models can predict CNS availability based on the molecule's physicochemical properties. For benzyloxy-benzylamino derivatives, CNS availability has been predicted using a BBB score algorithm. rsc.orgrsc.orgresearchgate.net This score is often calculated based on properties like molecular weight, lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors. The benzyloxy group in this compound increases its lipophilicity, which could potentially enhance its ability to cross the BBB.
Permeability across biological membranes is another critical ADME property. In silico predictions of permeability are often complemented by in vitro assessments. For related benzyloxy compounds, in vitro permeability has been evaluated to corroborate computational predictions. rsc.orgrsc.orgresearchgate.net These assessments often use cell-based assays, such as the Caco-2 permeability assay, which measures the rate of transport across a monolayer of human intestinal cells. The lipophilic nature of the benzyloxy group in this compound suggests it may have favorable permeability characteristics.
Aqueous solubility is a fundamental property that affects a compound's absorption and distribution. Poor solubility can be a major hurdle in drug development. Computational models can predict aqueous solubility based on the molecular structure. For druglike molecules, it is generally expected that solubility increases with temperature. semanticscholar.org The prediction of solubility for compounds like this compound can be guided by data from structurally similar molecules. For example, the solubility of monobenzone (B1676713) (4-(benzyloxy)phenol) has been studied in various co-solvent mixtures. researchgate.net The presence of the benzyloxy group is known to decrease aqueous solubility due to its hydrophobic nature.
Table 2: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value/Classification | Implication for Biological Activity |
| Molecular Weight | ~318 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP | High | High lipophilicity, may favor membrane permeability but could decrease aqueous solubility. |
| Hydrogen Bond Donors | 1 (phenolic OH) | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 2 (ether and hydroxyl oxygens) | Contributes to target binding and solubility. |
| Polar Surface Area | Moderate | Influences permeability and solubility. |
| CNS Availability | Potentially CNS-penetrant | The lipophilic character may allow passage through the blood-brain barrier. rsc.org |
| Aqueous Solubility | Low | The hydrophobic benzyloxy group is expected to limit water solubility. researchgate.net |
This table provides predicted properties for this compound based on its structure and data from related compounds. Actual values would require experimental determination.
Microsomal and Plasma Stability Prediction
The metabolic stability of a potential drug candidate is a critical parameter that influences its half-life and bioavailability. In silico models offer a rapid and resource-efficient means of predicting how a compound will fare in key biological matrices.
Microsomal Stability
The stability of a compound in the presence of liver microsomes is a key indicator of its susceptibility to Phase I metabolism, primarily by Cytochrome P450 (CYP) enzymes. Computational prediction of microsomal stability has become a standard practice in early drug discovery to flag potentially problematic compounds. nih.govplos.org These in silico models are typically quantitative structure-activity relationship (QSAR) or machine learning models, such as random forests and support vector machines (SVM), trained on large datasets of compounds with experimentally determined stability data. plos.orgoup.comacs.org
For a given compound, the models analyze its structural features and physicochemical properties to classify it as either stable or unstable. oup.com For instance, a common classification threshold might define compounds with more than 50% remaining after a 30-minute incubation with human liver microsomes (HLM) as "stable" and those with less than 50% remaining as "unstable". oup.com The logarithm of the octanol-water partition coefficient (SLogP) has been identified as a particularly important molecular descriptor for predicting metabolic stability. oup.com While specific predictive data for this compound is not available in the reviewed literature, its stability would be computationally assessed by inputting its structure into such validated models. The models would analyze its benzyloxy, ethyl, and phenol moieties to predict its metabolic fate.
Plasma Stability
Plasma stability is another crucial factor, as rapid degradation in the bloodstream can prevent a compound from reaching its therapeutic target. nih.gov Similar to microsomal stability, computational tools are used to predict a compound's half-life in plasma. These predictions are vital for interpreting in vivo study results and ensuring that compound degradation does not lead to misleading concentration measurements. nih.gov
Advanced in silico models, such as attention-based graph neural networks, have been developed to predict whether a compound will be stable or unstable in human plasma. nih.gov These deep learning methods can achieve high accuracy by learning from the molecular graph of a compound. nih.gov Such tools can be integrated into the early stages of high-throughput screening to filter out compounds with poor plasma stability, thereby saving significant time and resources. nih.gov While specific predictions for this compound were not found, its structure would be evaluated by these models to forecast its stability based on the susceptibility of its ether and phenol groups to plasma enzymes.
Chemoinformatics Analysis for Lead Optimization (e.g., Lipinski's Rules, Veber's Rules)
Chemoinformatics provides a framework of rules and guidelines to assess the "drug-likeness" of a compound, particularly its potential for oral bioavailability. Lipinski's Rule of Five and Veber's Rules are two of the most widely used sets of criteria for this purpose. nih.gov These rules are based on the analysis of physicochemical properties of known orally active drugs. notesale.co.uk
Lipinski's Rule of Five
Formulated by Christopher A. Lipinski, this rule of thumb predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight (MW) less than 500 Daltons
Logarithm of the octanol-water partition coefficient (LogP) not greater than 5
No more than 5 hydrogen bond donors (total number of nitrogen-oxygen and oxygen-hydrogen bonds)
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)
Veber's Rules
David F. Veber and his colleagues later proposed that molecular flexibility and polar surface area are also key predictors of oral bioavailability. sci-hub.se According to Veber's rules, a compound is more likely to have good oral bioavailability if it has: sci-hub.sewisdomlib.org
10 or fewer rotatable bonds
A topological polar surface area (TPSA) of 140 Ų or less
The table below provides a chemoinformatic analysis of this compound based on these rules. The properties are derived from its known chemical structure and data from chemical databases. echemi.com
| Property | Value | Lipinski's Rule | Veber's Rule | Compliance |
| Molecular Weight (MW) | 228.29 Da echemi.com | < 500 | - | Yes |
| LogP (o/w) | ~3.5 (estimated) | < 5 | - | Yes |
| Hydrogen Bond Donors | 1 (phenol -OH) | ≤ 5 | - | Yes |
| Hydrogen Bond Acceptors | 2 (phenol -O-, ether -O-) | ≤ 10 | - | Yes |
| Rotatable Bonds | 4 (C-C ethyl, C-C aryl, C-O ether, O-C benzyl) | - | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 29.46 Ų (estimated) | - | ≤ 140 Ų | Yes |
Based on this analysis, this compound fully complies with both Lipinski's Rule of Five and Veber's Rules. It has zero violations, suggesting that the compound possesses physicochemical properties favorable for good oral bioavailability. This profile makes it an attractive candidate for further development from a drug-likeness perspective.
Advanced Computational Spectroscopic Analyses
Computational spectroscopy is a powerful method for predicting the spectral properties of molecules, aiding in their structural elucidation and characterization. Density Functional Theory (DFT) is a widely used quantum chemistry method for this purpose, offering a good balance between accuracy and computational cost. nih.govd-nb.info
Computational NMR Spectroscopy
The prediction of Nuclear Magnetic Resonance (NMR) spectra is crucial for confirming molecular structures. nih.gov DFT calculations, often using the gauge-including atomic orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with high accuracy. acs.org The process involves first optimizing the 3D geometry of the molecule at a chosen level of theory (e.g., B3LYP/6-31G(d)), followed by the calculation of NMR shielding tensors. nih.gov For flexible molecules, it may be necessary to calculate shifts for an ensemble of low-energy conformations and average them to produce a final predicted spectrum that accounts for dynamic effects. nih.gov
For this compound, a DFT-based prediction would yield specific chemical shifts for each unique proton and carbon atom. Key expected signals would include:
¹H NMR: Aromatic protons on both the phenol and benzyl (B1604629) rings, a singlet for the benzylic CH₂ group, a quartet and a triplet for the ethyl group, and a singlet for the phenolic -OH proton.
¹³C NMR: Distinct signals for the substituted and unsubstituted aromatic carbons, the benzylic CH₂ carbon, and the two carbons of the ethyl group.
Computational IR Spectroscopy
The prediction of infrared (IR) spectra is used to identify the vibrational modes and functional groups within a molecule. acs.org DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. oup.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so empirical scaling factors are commonly applied to improve agreement with experimental spectra. oup.comacs.org
A computational IR spectrum for this compound would be predicted by first finding the optimized geometry and then performing a vibrational frequency analysis. The predicted spectrum would show characteristic absorption bands corresponding to its functional groups:
A broad O-H stretching band for the phenol group (~3600-3200 cm⁻¹).
Aromatic C-H stretching bands (~3100-3000 cm⁻¹).
Aliphatic C-H stretching bands from the ethyl and benzyl groups (~3000-2850 cm⁻¹).
Aromatic C=C stretching bands in the fingerprint region (~1600-1450 cm⁻¹).
A strong C-O stretching band for the benzyl ether linkage (~1250 cm⁻¹).
These computational methods provide a powerful, non-experimental route to characterizing novel compounds and are a cornerstone of modern chemical analysis. nih.govacs.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Benzyloxy-3-ethyl-phenol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.
¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group, the two aromatic rings, the benzylic methylene (B1212753) bridge, and the phenolic hydroxyl group. The predicted chemical shifts (δ) in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS) are summarized in the table below.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Ethyl (-CH₃) | ~1.2 | Triplet (t) | 3H |
| Ethyl (-CH₂) | ~2.6 | Quartet (q) | 2H |
| Phenolic (-OH) | ~5.0-6.0 (variable) | Singlet (s, broad) | 1H |
| Benzylic (-OCH₂-) | ~5.1 | Singlet (s) | 2H |
| Aromatic (phenol ring) | ~6.7-7.0 | Multiplets (m) | 3H |
¹³C-NMR: The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single line. The chemical shifts are indicative of the carbon's hybridization and electronic environment (e.g., aromatic, aliphatic, or attached to an electronegative atom). sp²-hybridized carbons of the aromatic rings are expected to resonate in the 110-160 ppm region, while the sp³-hybridized carbons of the ethyl and benzylic groups will appear at higher fields (lower ppm values).
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl (-C H₃) | ~15 |
| Ethyl (-C H₂) | ~23 |
| Benzylic (-OC H₂-) | ~70 |
| Aromatic (C-H) | ~115-130 |
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used for definitive structural confirmation. A COSY spectrum would establish the spin-spin coupling relationships between protons, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.
The most prominent features would include a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic rings typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and benzylic groups are found just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce several sharp peaks in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the ether linkage is anticipated around 1200-1250 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenol (B47542) O-H | Stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2970 | Medium |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong |
Mass Spectrometry (e.g., HRMS, LC-HRMS, Electron Impact Mass Spectrometry) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, confirming that the compound is indeed C₁₅H₁₆O₂ (exact mass: 228.1150).
Electron Impact Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a reproducible fingerprint that can help confirm the structure. For this compound, key fragmentation pathways are expected to include:
Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the benzyl (B1604629) group, resulting in a stable benzyl cation (C₇H₇⁺) at m/z 91.
Loss of Ethyl Group: Cleavage of the ethyl group (C₂H₅) would lead to a fragment ion at m/z 199.
Phenolic Fragmentation: Phenolic compounds can undergo characteristic loss of carbon monoxide (CO).
LC-HRMS: Liquid Chromatography-High Resolution Mass Spectrometry combines the separation power of HPLC with the precise mass analysis of HRMS. This is particularly useful for analyzing the compound within a complex mixture or for confirming its identity and purity in a single run.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). The UV-Vis spectrum of this compound is dictated by the π-electron systems of its two aromatic rings.
The spectrum is expected to show strong absorptions in the ultraviolet region, typically between 250 and 300 nm, corresponding to π→π* transitions within the substituted benzene (B151609) rings. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent, a phenomenon known as solvatochromism. Studying the spectrum in solvents of varying polarity can provide insights into the electronic nature of the ground and excited states of the molecule.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from starting materials, byproducts, or other impurities, and for assessing its final purity.
Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase (eluent), which is often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. The compound's retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given set of conditions and can be used to distinguish it from other components in a mixture.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of the final compound with great accuracy. The sample is dissolved in a solvent and injected into a high-pressure stream of a liquid mobile phase, which carries it through a column packed with a solid stationary phase.
For a compound like this compound, a reverse-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water. The compound is detected as it exits the column, usually by a UV detector set to a wavelength where the compound absorbs strongly. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity level of ≥97% or higher is often required for research-grade chemicals.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. The process involves separating components of a mixture in the gas chromatograph, followed by detection and structural elucidation via the mass spectrometer. In the analysis of this compound, the gas chromatography stage separates the compound from any impurities or reactants based on its boiling point and affinity for the GC column's stationary phase.
Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
While specific experimental mass spectra for this compound are not widely published, its fragmentation pattern can be predicted based on its structure and the known behavior of similar phenolic and benzyl ether compounds. nih.govunmul.ac.id The primary fragmentation pathways would likely involve cleavage at the ether linkage and loss of the ethyl substituent.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Structural Origin |
| 228 | [C₁₅H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 213 | [M - CH₃]⁺ | Loss of a methyl radical |
| 199 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 137 | [M - C₇H₇]⁺ | Cleavage of the benzyl group, leaving the ethyl-phenol radical cation |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), a very common and stable fragment from benzyl ethers |
This table is based on theoretical fragmentation patterns and is for illustrative purposes.
The analysis of the molecular ion peak confirms the molecular weight, while the pattern of fragment ions allows for unambiguous structural confirmation. For instance, the presence of a strong peak at m/z 91 is a classic indicator of a benzyl moiety within a molecule.
Inverse Gas Chromatography (IGC) for Thermodynamic Characteristics
Inverse Gas Chromatography (IGC) is a sophisticated and sensitive adaptation of conventional gas chromatography used to characterize the physicochemical properties of solid materials. In this technique, the material under investigation, such as this compound, would be coated onto an inert support and packed into a column, serving as the stationary phase. Known volatile probe molecules are then injected into the column, and their retention times are measured.
This methodology allows for the determination of various thermodynamic parameters that describe the surface and bulk properties of the stationary phase. nih.gov Studies on structurally related complex molecules, such as other phenyl benzoate (B1203000) derivatives, have successfully used IGC to explore their thermodynamic characteristics. nih.govgedik.edu.tr
Key thermodynamic data obtainable from IGC analysis include:
Dispersive Component of Surface Free Energy (γSD): This parameter quantifies the non-polar or van der Waals interaction potential of the material's surface. It is determined by measuring the retention times of a series of n-alkane probes. gedik.edu.tr
Specific (Acid-Base) Interactions: By using polar probe molecules with known acidic or basic properties, the specific free energy (ΔGAS), enthalpy (ΔHAS), and entropy (ΔSAS) of adsorption can be calculated. These values provide insight into the electron-accepting (acidic) and electron-donating (basic) nature of the compound's surface. gedik.edu.tr
Flory-Huggins Interaction Parameter (χ∞12): This parameter describes the interaction between the stationary phase (solute) and the injected probe (solvent) at infinite dilution. It is a critical measure of compatibility and solubility, providing insights into how this compound might interact with various solvents. nih.gov
Table 2: Illustrative Thermodynamic Parameters Obtainable via IGC for this compound
| Thermodynamic Parameter | Description | Information Yielded |
| Specific Retention Volume (Vg0) | Volume of carrier gas required to elute a probe per gram of stationary phase. | Fundamental value for calculating other thermodynamic properties. |
| Dispersive Surface Energy (γSD) | The part of the surface energy due to London dispersion forces. | Characterizes the non-polar character of the material's surface. |
| Enthalpy of Adsorption (ΔHAS) | The heat change associated with the adsorption of a probe molecule. | Quantifies the strength of surface interactions. |
| Flory-Huggins Parameter (χ∞12) | Describes the interaction energy between a polymer and a solvent. | Indicates the solubility and compatibility with different chemical probes. |
This table represents the types of data generated from an IGC experiment; specific values would be determined experimentally.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. For an organic compound like this compound, this technique is indispensable for verifying its empirical and molecular formula, thereby confirming its stoichiometric composition and purity. researchgate.net The process involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O) are quantitatively measured, and from these measurements, the percentages of carbon and hydrogen in the original sample are calculated. The oxygen percentage is typically determined by difference.
The experimental results are then compared against the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₁₅H₁₆O₂.
Calculations:
Molecular Weight (MW) = (15 × 12.011) + (16 × 1.008) + (2 × 15.999) = 180.165 + 16.128 + 31.998 = 228.291 g/mol
% Carbon (C) = (180.165 / 228.291) × 100% = 78.92%
% Hydrogen (H) = (16.128 / 228.291) × 100% = 7.06%
% Oxygen (O) = (31.998 / 228.291) × 100% = 14.02%
A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence of the compound's identity and high purity. google.com
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 15 | 180.165 | 78.92% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 7.06% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.02% |
| Total | C₁₅H₁₆O₂ | - | 33 | 228.291 | 100.00% |
Role As a Versatile Synthetic Intermediate and Material Science Precursor
Application in the Synthesis of Pharmacologically Active Compounds
The structural motifs present in 4-benzyloxy-3-ethyl-phenol make it an attractive starting material for the synthesis of various biologically active molecules. The benzyloxy group serves as a readily cleavable protecting group for the phenolic hydroxyl, which is a common feature in many pharmaceutical compounds.
Key applications in medicinal chemistry include:
Antimycobacterial Agents: The core structure has been utilized in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been evaluated for their potential to inhibit Mycobacterium tuberculosis. nih.gov In these syntheses, the related 4-benzyloxyphenol is a common starting material. nih.gov
Acetyl-CoA Carboxylase (ACC) Inhibitors: 4-benzyloxyphenol has been employed as a key intermediate in the synthesis of 4-phenoxy-phenyl isoxazole (B147169) derivatives. nih.gov These compounds have shown potent inhibitory activity against ACC, an enzyme crucial for fatty acid synthesis, making them promising candidates for anticancer therapies. nih.gov
Precursors for Beta-Blockers: The related compound, 2-(4-benzyloxyphenyl)ethanol, serves as a precursor in the synthesis of (S)-betaxolol, a cardioselective beta-1-adrenergic receptor blocker used in the treatment of glaucoma. ntnu.no The synthesis involves the protection of the phenolic hydroxyl group with a benzyl (B1604629) group, followed by further chemical transformations. ntnu.no
Schiff Base Complexes: Schiff bases derived from 4-benzyloxyaniline, a closely related compound, have been used to create metal complexes with potential anticancer, anti-inflammatory, and antibacterial activities. researchgate.net
The synthesis of these pharmacologically active compounds often involves multi-step reaction sequences where the this compound or its derivatives provide a crucial scaffold for introducing desired functional groups and achieving the target molecular architecture.
Utility in the Production of Advanced Organic Materials
The unique electronic and structural properties of this compound and its derivatives make them valuable precursors for a variety of advanced organic materials, including liquid crystals, dyes, and polymers.
Liquid Crystals:
The rigid aromatic core of this compound is a desirable feature for the design of liquid crystalline materials. The benzyloxy group can be readily modified to introduce long alkyl chains or other mesogenic units, which are essential for the formation of liquid crystal phases.
Calamitic Liquid Crystals: 4-Benzyloxyphenol is a key component in the synthesis of calamitic (rod-shaped) liquid crystals. nih.govresearchgate.nettubitak.gov.tr For instance, it has been used to prepare 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), a phenyl benzoate-based calamitic liquid crystal. nih.govresearchgate.nettubitak.gov.tr The synthesis involves the esterification of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid with 4-benzyloxyphenol. nih.govresearchgate.nettubitak.gov.tr
Intermediates for Liquid Crystal Synthesis: The compound 3-[[4-(Benzyloxy)phenyl]methyl]pentane-2,4-dione, derived from a 4-benzyloxy-phenyl precursor, serves as a valuable intermediate for preparing pyrazoles and isoxazoles that exhibit nematic and smectic liquid crystal phases. unirioja.es
Dyes:
The phenolic moiety in this compound can be readily coupled with diazonium salts to produce azo dyes. The benzyloxy group can influence the final color and properties of the dye.
Azo Dyes for Polyester (B1180765) Fibers: 4-Benzyloxyphenol is used as a coupler in the synthesis of naphthalene-based azo dyes. icrc.ac.ir These dyes have been applied to polyester fibers and exhibit good light fastness and antioxidant properties. icrc.ac.irresearchgate.net The synthesis typically involves the diazotization of an aromatic amine followed by coupling with 4-benzyloxyphenol in an alkaline medium. icrc.ac.irresearchgate.net
Polymers:
The phenolic hydroxyl group of this compound, after deprotection, can be used as a monomer in polymerization reactions.
Photoresponsive Polymers: The related monomer, 4-benzyloxyphenylmethacrylate (4-BOPMA), has been synthesized from 4-benzyloxyphenol. researchgate.net Homopolymers and copolymers of 4-BOPMA have been prepared via free radical polymerization and exhibit photoresponsive properties due to the presence of photocrosslinkable chalcone (B49325) moieties. researchgate.net
Table 1: Applications of this compound and its Derivatives in Material Science
| Application Area | Specific Material | Role of this compound Derivative | Reference(s) |
|---|---|---|---|
| Liquid Crystals | Calamitic Liquid Crystals (e.g., BDBB) | Precursor (4-benzyloxyphenol) for synthesis | nih.govresearchgate.nettubitak.gov.tr |
| Pyrazole and Isoxazole-based Liquid Crystals | Intermediate derived from a 4-benzyloxy-phenyl precursor | unirioja.es | |
| Dyes | Naphthalene-based Azo Dyes | Coupler (4-benzyloxyphenol) in dye synthesis | icrc.ac.irresearchgate.net |
| Polymers | Photoresponsive Polymers | Monomer precursor (4-benzyloxyphenol) for 4-BOPMA | researchgate.net |
Development of Novel Synthetic Pathways Utilizing this compound as a Key Building Block
The reactivity of this compound has been exploited in the development of new synthetic methodologies, showcasing its versatility as a key building block in organic synthesis.
Polyphosphoric Acid-Catalyzed Benzyl Rearrangement: Benzyl aryl ethers, including those derived from 4-benzyloxyphenol, can undergo a polyphosphoric acid-catalyzed rearrangement to form benzyl phenols. ccspublishing.org.cn This reaction provides a pathway to introduce a benzyl group at a different position on the phenol (B47542) ring.
Synthesis of 3-Substituted Pentane-2,4-diones: 4-Benzyloxybenzyl iodide, a derivative of 4-benzyloxyphenol, can be reacted with sodium acetylacetonate (B107027) to synthesize 3-[[4-(Benzyloxy)phenyl]methyl]pentane-2,4-dione. unirioja.es This dione (B5365651) is a versatile intermediate for creating heterocyclic compounds. unirioja.es
Precursor for Labeled Tocopherols: 4-Benzyloxy-2-(?,?,?-D3)methylphenol, a deuterated analogue, has been synthesized and serves as a crucial building block for the preparation of labeled ?-Tocopherol. researchgate.net This highlights its utility in creating isotopically labeled standards for analytical purposes. researchgate.net
Contribution to the Synthesis of Natural Product Analogues
The structural features of this compound make it a suitable starting point for the synthesis of analogues of complex natural products, which is a common strategy in drug discovery to improve efficacy and overcome limitations of the parent compound.
Kaempferol Analogues: In the synthesis of 4'-substituted kaempferol-3-ols, 2-Acetyl-3,5-bis(benzyloxy)phenyl 4-(Benzyloxy)benzoate was used as a key intermediate. nih.gov This demonstrates the application of benzyloxy-protected phenol derivatives in constructing flavonoid-like structures.
Combretastatin A-4 Analogues: While not directly using this compound, the synthesis of analogues of Combretastatin A-4, a natural product with potent anticancer activity, often involves the use of benzyloxy-protected phenolic precursors to construct the stilbene (B7821643) core. cuni.cz This general strategy underscores the importance of such protected phenols in natural product synthesis.
The ability to selectively modify the core structure of this compound allows chemists to systematically explore the structure-activity relationships of natural product analogues, leading to the discovery of new therapeutic agents with improved properties.
Future Research Directions and Unexplored Potential
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The synthesis of 4-Benzyloxy-3-ethyl-phenol and its derivatives is foundational to any exploration of its properties. Current synthetic approaches for similar 4-alkoxy phenols often rely on classical methods like the Williamson ether synthesis, which involves reacting a phenol (B47542) with an alkyl or benzyl (B1604629) halide in the presence of a base. google.com For instance, the synthesis of 4-benzyloxy-3-methoxyphenol (B23850) is achieved by reacting 4-hydroxy-3-methoxyphenol with benzyl bromide and a base like potassium carbonate. A similar strategy could be applied to 4-ethyl-phenol as a starting material.
Future research should focus on developing more efficient and sustainable synthetic routes. This could involve:
Catalytic Methods: Investigating the use of transition-metal or organocatalysts to facilitate the etherification under milder conditions, reducing energy consumption and the need for stoichiometric bases.
Green Solvents: Replacing traditional solvents like dimethylformamide (DMF) with more environmentally benign alternatives such as ionic liquids or supercritical fluids.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel to minimize waste and purification steps.
The development of such pathways would not only make this compound more accessible for research but also align with the growing demand for green chemistry in industrial processes.
Comprehensive Exploration of Structure-Activity Relationships for Targeted Biological Modulators
Substituted phenols are a well-established class of compounds with diverse biological activities, including antioxidant, anticancer, and endocrine-modulating effects. nih.govmdpi.comnih.govkoreascience.kr The specific substitution pattern of this compound suggests it could be a valuable scaffold for developing targeted biological modulators.
A systematic exploration of its structure-activity relationships (SAR) is a critical next step. This would involve synthesizing a library of analogues by modifying each part of the molecule:
The Phenolic Hydroxyl Group: Esterification or etherification of this group can modulate the compound's antioxidant properties and its ability to interact with biological targets.
The Ethyl Group: Varying the length and branching of the alkyl chain at position 3 can influence lipophilicity, which is a key determinant of membrane permeability and interaction with hydrophobic binding pockets in proteins. nih.govjst.go.jp Studies on other 4-alkylphenols have shown that increasing the size of the alkyl substituent can enhance estrogenic activity. nih.gov
The Benzyl Group: Introducing substituents onto the benzyl ring can fine-tune electronic properties and create additional interaction points with target receptors.
The Phenol Ring: Adding other substituents to the aromatic ring could further refine biological activity.
These derivatives could be screened against various biological targets, such as enzymes and receptors. For example, related 4-substituted phenols are known to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, and to act as inhibitors for enzymes like acetyl-CoA carboxylase (ACC), which is a target in cancer therapy. nih.govnih.gov
| Structural Modification | Potential Impact on Biological Activity | Example from Related Compounds |
| Varying C3-alkyl chain length | Modulates lipophilicity and receptor binding affinity. | Increased estrogenic activity with larger alkyl groups in 4-alkylphenols. nih.gov |
| Substitution on the benzyl ring | Alters electronic properties and steric interactions. | Substituted benzophenones show varied antileishmanial activity. researchgate.net |
| Derivatization of phenolic -OH | Affects antioxidant capacity and prodrug potential. | Esterification of natural phenols can enhance or reduce antimicrobial effects. mdpi.com |
Integration of Advanced Computational Methods for De Novo Design and Optimization
Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules, and these methods are highly applicable to phenolic compounds. lp.edu.uanih.govexplorationpub.comscienceopen.com Future research on this compound should integrate these advanced computational techniques.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the structural features of a series of derivatives with their biological activity. jst.go.jpexplorationpub.com This allows for the prediction of the activity of novel, unsynthesized compounds, guiding synthetic efforts toward more potent molecules. For substituted phenols, key parameters in QSAR models often include hydrophobicity (logP) and electronic terms (Hammett constants). jst.go.jpresearchgate.net
Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogues within the active site of a target protein. This provides insights into the key interactions responsible for biological activity and can guide the design of derivatives with improved binding affinity. explorationpub.com
De Novo Design: Artificial intelligence and deep learning algorithms can be used to design entirely new molecules based on the this compound scaffold. nih.govbohrium.com These methods can generate vast numbers of virtual structures with desired properties, which can then be prioritized for synthesis and testing. nih.govbohrium.com
These computational approaches can significantly reduce the time and cost associated with drug discovery by focusing laboratory work on the most promising candidates. scienceopen.com
Discovery of New Biological Targets and Mechanistic Insights
The biological activities of this compound are largely unexplored. A broad screening campaign against a panel of known drug targets could uncover novel activities. Phenolic structures are known to interact with a wide range of biological systems. For example, various substituted phenols have been identified as estrogen receptor activators, proteasome inhibitors, and antimicrobial agents. nih.govmdpi.comexplorationpub.comnih.gov
Future research should aim to:
Identify novel protein targets using techniques like chemical proteomics.
Elucidate the mechanism of action for any observed biological activity. For instance, if the compound shows antioxidant properties, it would be important to determine whether it acts via hydrogen atom transfer (HAT) or other mechanisms. lp.edu.ua
Investigate its effects on cellular signaling pathways. Research on related compounds suggests that 4-substituted phenols can induce antimelanoma immunity by generating protein-hapten complexes that trigger a T-cell response. nih.gov
Uncovering new targets and understanding the underlying mechanisms will be crucial for translating any initial findings into therapeutic applications.
Innovation in Material Science Applications and Functional Compound Development
Phenolic compounds are not only biologically active but also serve as important building blocks in material science, often used as antioxidants in polymers or as precursors for functional materials. researchgate.net The structure of this compound suggests several potential applications in this domain.
Polymer Chemistry: The phenolic hydroxyl group allows it to be incorporated into polymer chains, such as polyesters or polycarbonates. The bulky benzyloxy and ethyl groups could impart unique properties to these materials, such as increased thermal stability or altered solubility.
Antioxidant Additives: Like many phenols, it could function as an antioxidant to prevent the degradation of polymers, oils, and other materials exposed to oxidative stress. The specific substitution pattern may offer advantages in terms of solubility or volatility compared to existing additives.
Functional Dyes: Azo dyes derived from 4-benzyloxyphenol have been synthesized and investigated for their dyeing and antimicrobial properties. researchgate.net Similar derivatives of this compound could be explored for applications as functional dyes for textiles or other materials.
Liquid Crystals and Organic Electronics: The rigid aromatic core of the molecule could make it a candidate for inclusion in liquid crystal formulations or as a building block for organic electronic materials, although this remains a highly speculative area requiring foundational research.
Exploring these material science applications could open up entirely new, non-pharmaceutical uses for this versatile chemical scaffold.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 4-Benzyloxy-3-ethyl-phenol?
- Methodological Answer : The synthesis typically involves benzylation of a phenolic precursor. A common approach is to react 3-ethyl-phenol with benzyl bromide or benzyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF or acetone) to introduce the benzyloxy group. Etherification reactions at elevated temperatures (60–80°C) for 12–24 hours are standard, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Monitoring reaction progress with TLC and confirming the product via H NMR (e.g., benzylic CH₂ protons at δ 4.8–5.1 ppm) is critical.
Q. How should researchers handle this compound safely in the laboratory?
- Methodological Answer : Follow protocols for phenolic compounds: wear nitrile gloves, safety goggles, and a lab coat. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Use fume hoods to avoid inhalation of dust or vapors. Store in a cool, dry place away from oxidizers, and dispose of waste via approved hazardous chemical protocols .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), benzylic CH₂ (δ 4.8–5.1 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂ adjacent to the phenol).
- IR Spectroscopy : Confirm O-H stretch (3200–3600 cm⁻¹ for phenolic -OH if unprotected), C-O-C stretch (1200–1250 cm⁻¹ for benzyloxy group).
- Mass Spectrometry (MS) : Use ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can SHELX software be applied in the crystallographic analysis of this compound derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) are critical for single-crystal X-ray diffraction. After data collection, use SHELXD to solve the phase problem via direct methods. Refine the structure with SHELXL by adjusting positional and anisotropic displacement parameters. Validate hydrogen bonding interactions (e.g., phenolic -OH with adjacent groups) using Olex2 or Mercury for visualization. Cite SHELX in publications for reproducibility .
Q. What strategies resolve contradictions in reported synthetic yields of this compound?
- Methodological Answer : Discrepancies in yields often arise from reaction conditions (e.g., solvent purity, moisture sensitivity). Perform controlled experiments varying parameters:
Base Selection : Compare K₂CO₃ vs. NaH in anhydrous DMF.
Temperature : Test 60°C vs. reflux conditions.
Protection of -OH : Use temporary protecting groups (e.g., TMSCl) to minimize side reactions.
Analyze results statistically (ANOVA) and use HPLC to quantify purity. Cross-reference with literature using analogous benzyloxy-phenol syntheses .
Q. How do the positions of substituents affect the biological activity of this compound?
- Methodological Answer : The benzyloxy group at the 4-position and ethyl group at the 3-position influence steric and electronic interactions. To assess bioactivity:
- Molecular Docking : Model interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina.
- Comparative Studies : Synthesize analogs (e.g., 3-benzyloxy-4-ethyl-phenol) and test antimicrobial activity via MIC assays.
- SAR Analysis : Correlate substituent electronegativity (Hammett constants) with activity trends. The ethyl group’s hydrophobicity may enhance membrane permeability, while the benzyloxy group modulates hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
